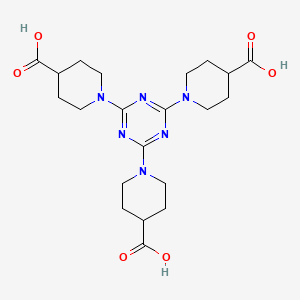
1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) is a complex organic compound featuring a triazine core linked to three piperidine-4-carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,5-triazine-2,4,6-triyl chloride.
Reaction with Piperidine-4-carboxylic Acid: The triazine chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more of the piperidine-4-carboxylic acid groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: The compound is studied for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Research is ongoing to explore its use as a therapeutic agent, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can be compared with other triazine-based compounds, such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound features amino groups instead of piperidine-4-carboxylic acid groups, leading to different chemical properties and applications.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar to the previous compound, it has aniline groups, which confer unique reactivity and uses.
The uniqueness of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) lies in its specific functional groups, which provide distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H30N6O6 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-[4,6-bis(4-carboxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H30N6O6/c28-16(29)13-1-7-25(8-2-13)19-22-20(26-9-3-14(4-10-26)17(30)31)24-21(23-19)27-11-5-15(6-12-27)18(32)33/h13-15H,1-12H2,(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
POXCFYYCPCKGOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC(=N2)N3CCC(CC3)C(=O)O)N4CCC(CC4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


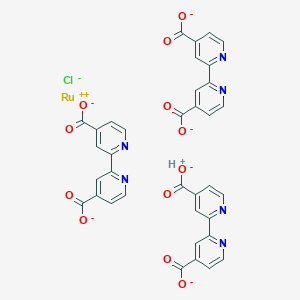
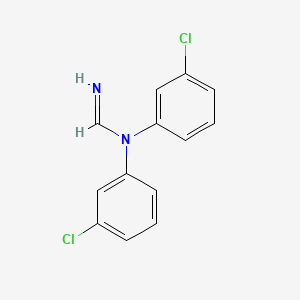
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
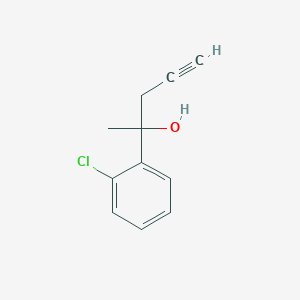
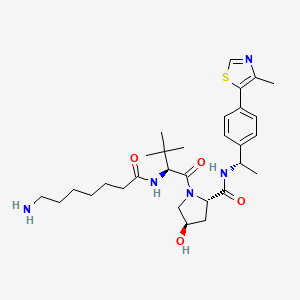
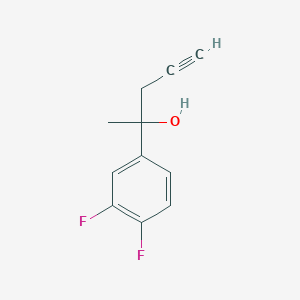
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)
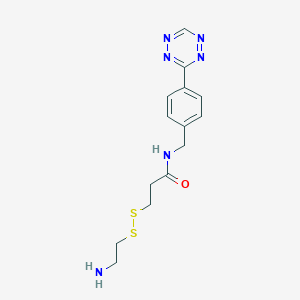
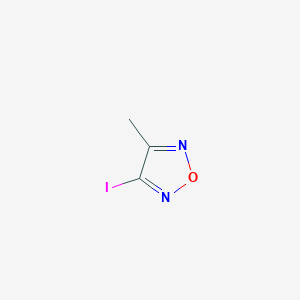
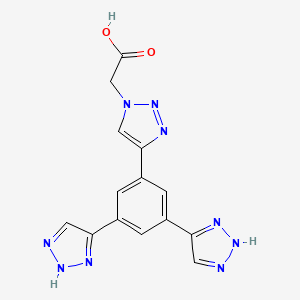
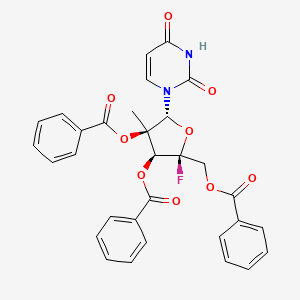

![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
